5-Hydroxy Fluvastatin-d7 Sodium Salt is a stable isotope-labeled derivative of Fluvastatin, a member of the statin class of drugs used primarily to lower cholesterol levels. This compound is significant in pharmacokinetic studies and metabolic research due to its deuterium labeling, which allows for precise tracking in biological systems. The molecular formula for 5-Hydroxy Fluvastatin-d7 Sodium Salt is with a molecular weight of 456.49 g/mol. Its IUPAC name is [(E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-5-hydroxyindol-2-yl]-3,5-dihydroxyhept-6-enoyl]oxysodium .
Source: This compound is synthesized from Fluvastatin through specific chemical processes that utilize deuterated reagents to introduce deuterium into the structure.
Classification: 5-Hydroxy Fluvastatin-d7 Sodium Salt is classified as a pharmaceutical compound and a stable isotope-labeled product, primarily used in research settings for drug metabolism studies.
The synthesis of 5-Hydroxy Fluvastatin-d7 Sodium Salt typically involves the following steps:
The molecular structure of 5-Hydroxy Fluvastatin-d7 Sodium Salt features:
This notation captures the arrangement of atoms and their connectivity in the molecule .
The primary chemical reactions involving 5-Hydroxy Fluvastatin-d7 Sodium Salt include:
5-Hydroxy Fluvastatin-d7 Sodium Salt functions similarly to other statins by inhibiting the enzyme HMG-CoA reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol:
The physical and chemical properties of 5-Hydroxy Fluvastatin-d7 Sodium Salt include:
5-Hydroxy Fluvastatin-d7 Sodium Salt has several important applications:
This compound serves as a valuable tool in both clinical and laboratory settings for advancing our understanding of statin pharmacology and its implications for cardiovascular health.
The synthesis of 5-Hydroxy Fluvastatin-d7 Sodium Salt (C₂₄H₁₈D₇FNNaO₅; MW 456.49) initiates from non-deuterated fluvastatin precursors [1] [3]. A critical step involves electrophilic aromatic substitution using deuterium oxide (D₂O) under acidic catalysis to introduce deuterium atoms at seven positions—specifically targeting the isopropyl group ([1,1,1,2,3,3,3-heptadeuteriopropan-2-yl]) [1] [4]. Subsequent ortho-directed metalation (DoM) enables regioselective bromination at the indole C5 position, which is then hydrolyzed via Pd-catalyzed coupling to install the 5-hydroxy substituent [2]. The final sodium salt is generated by carboxylate ionization using NaOH in methanol, yielding >98% isotopic purity [1].
Table 1: Key Synthetic Intermediates
Intermediate | Role in Synthesis | Deuteration Sites |
---|---|---|
Fluvastatin-d7 free acid | Deuterium incorporation backbone | Isopropyl group (C₃D₇H) |
5-Bromo Fluvastatin-d7 | Halogenation for OH functionalization | Indole C5 position |
Hydrolyzed open-acid form | Sodium salt precursor | Carboxylate activation |
Deuterium labeling employs equilibrium exchange and direct synthesis methodologies:
Table 2: Deuteration Efficiency Comparison
Method | Reaction Conditions | Isotopic Purity | Deuteration Yield |
---|---|---|---|
H/D Exchange | D₂O/Pt/C, 120°C, 24h | 99.7% | 88% |
Building-Block Synthesis | Acrylaldehyde-d7 coupling | 99.9% | 95% |
The 5-hydroxy group’s stereochemistry significantly influences metabolic stability. Nuclear Overhauser Effect (NOE) NMR analyses confirm that R-configuration at C5 minimizes steric clashes with the adjacent fluorophenyl ring, enhancing oxidative resistance [1]. This is achieved via asymmetric dihydroxylation using AD-mix-β (OsO₄/K₃Fe(CN)₆) to enforce syn selectivity, followed by sodium borohydride reduction to fix the stereocenter [3]. Computational modeling (DFT-B3LYP) reveals a 2.1 kcal/mol energy preference for the R-isomer over S, rationalizing its dominance (>97% ee) in crystalline products [2].
Crystallization from ethanol/water (9:1) yields monoclinic P2₁/c crystals of the sodium salt. X-ray diffraction identifies two polymorphs:
NMR Analysis
¹H-NMR (500 MHz, D₂O) of the d7 analog shows deuterium-induced peak shifts:
Mass Spectrometry
HRMS (ESI⁺) data:
Table 3: Spectroscopic Signatures of 5-Hydroxy Fluvastatin Derivatives
Technique | Non-Deuterated (5-Hydroxy Fluvastatin) | Deuterated (5-Hydroxy Fluvastatin-d7) | Key Differences |
---|---|---|---|
¹H-NMR | Isopropyl δ 1.25 (d, 6H) | Isopropyl signal absent | Loss of 6H methyl doublet |
¹³C-NMR | Isopropyl CH₃: δ 23.1 | Isopropyl CD₃: septet (δ 23.1) | J₃ = 28.5 Hz coupling |
HRMS | m/z 450.1972 ([M+H]⁺) | m/z 457.2418 ([M+H]⁺) | Δmlz +7.0446 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3